
4-(2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)acetyl)-3,4-dihydroquinoxalin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)acetyl)-3,4-dihydroquinoxalin-2(1H)-one is a useful research compound. Its molecular formula is C25H19N5O2S and its molecular weight is 453.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Corrosion Inhibition
The corrosion inhibition performance of triazine derivatives on mild steel in hydrochloric acid was studied, demonstrating high corrosion inhibition efficiencies. These findings are supported by experimental methods and theoretical simulations, suggesting the potential use of these compounds in protecting metals against corrosion (Singh et al., 2018).
Synthesis of Nucleoside Derivatives
Research into nucleoside derivatives of 1,2,4-triazine has been conducted, showcasing the reaction of triazine derivatives with various compounds to produce nucleoside analogs. This area of study highlights the versatility of triazine compounds in synthesizing complex organic molecules with potential applications in medicinal chemistry (Mansoub et al., 1976).
Development of Metal Complexes
Triazine derivatives have been used to develop diorganotin(IV) complexes, with studies focusing on their crystal structures and potential applications. These complexes have been analyzed through various spectroscopic methods and X-ray diffraction, indicating their potential use in materials science and catalysis (López-Torres et al., 2003).
Antioxidant and Antitumor Activities
Some triazine derivatives have been evaluated for their antioxidant and antitumor activities. These studies indicate that triazine compounds can exhibit significant biological activities, suggesting their potential as therapeutic agents (El-Moneim et al., 2011).
Organic Synthesis and Biological Activities
The versatility of triazine compounds extends to organic synthesis, where they are used as building blocks for creating a variety of chemical structures with potential biological activities. This includes the synthesis of novel compounds with potential applications in Alzheimer's disease treatment (Yazdani et al., 2019), highlighting the broad applicability of triazine derivatives in both chemistry and biology.
Propriétés
IUPAC Name |
4-[2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetyl]-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N5O2S/c31-21-15-30(20-14-8-7-13-19(20)26-21)22(32)16-33-25-27-23(17-9-3-1-4-10-17)24(28-29-25)18-11-5-2-6-12-18/h1-14H,15-16H2,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZUBPOZYOBMWMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C(=O)CSC3=NC(=C(N=N3)C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

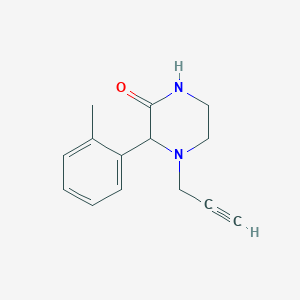

![N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-1-butanamine](/img/structure/B2658530.png)
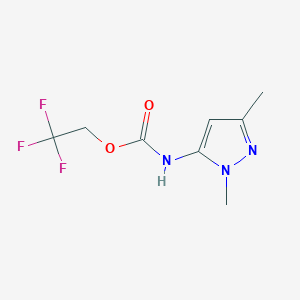
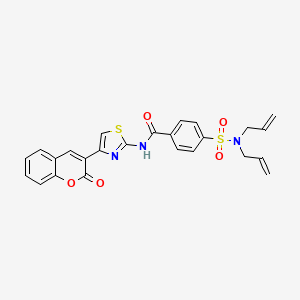
![7-(4-fluorobenzenesulfonyl)-5-[(2-methylphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2658536.png)
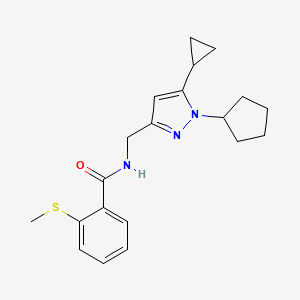
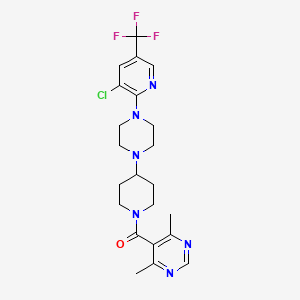

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2658540.png)
![[(2R)-1,4-dioxan-2-yl]methanamine](/img/structure/B2658543.png)
![3-[(2-chlorobenzoyl)amino]thiophene-2-carboxylic Acid](/img/structure/B2658544.png)

